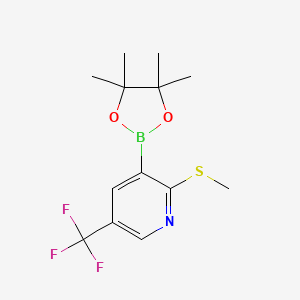

2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC13885137

Molecular Formula: C13H17BF3NO2S

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BF3NO2S |

|---|---|

| Molecular Weight | 319.2 g/mol |

| IUPAC Name | 2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C13H17BF3NO2S/c1-11(2)12(3,4)20-14(19-11)9-6-8(13(15,16)17)7-18-10(9)21-5/h6-7H,1-5H3 |

| Standard InChI Key | TYJOISUHUOKWQN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyridine core substituted at three positions:

-

Position 2: Methylthio (-SCH₃) group.

-

Position 3: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate).

-

Position 5: Trifluoromethyl (-CF₃) group.

Key Properties (Table 1):

Spectral Data:

-

¹H NMR (CDCl₃): Peaks at δ 8.6–9.1 ppm (pyridine-H), δ 2.4–2.5 ppm (SCH₃), δ 1.3–1.4 ppm (pinacol CH₃) .

-

¹¹B NMR: Signal near δ 30 ppm, typical of sp²-hybridized boron .

-

FT-IR: B-O stretches (~1,370 cm⁻¹), C-F (~1,130 cm⁻¹), and C=S (~690 cm⁻¹) .

Synthesis and Functionalization

Iridium-Catalyzed C–H Borylation

The boronate group is introduced via iridium-catalyzed borylation of trifluoromethylpyridines. For example:

-

Substrate: 2-(Methylthio)-5-(trifluoromethyl)pyridine reacts with pinacolborane (HBPin) under [Ir(OMe)(COD)]₂/dtbbpy catalysis .

-

Conditions: Solvent-free, 80°C, 16 hours.

Key Mechanistic Insight: Steric effects from the -CF₃ and -SCH₃ groups direct borylation to position 3, avoiding competing side reactions .

Alternative Routes

-

Suzuki Coupling: Pre-synthesized boronic acids (e.g., 2-(methylthio)-5-(trifluoromethyl)pyridine-3-boronic acid) are esterified with pinacol .

-

Protection Strategies: Amino or halo substituents require traceless directing groups for regioselective borylation .

Reactivity and Applications

Suzuki–Miyaura Cross-Coupling

The compound serves as a coupling partner for aryl halides or triflates (Table 2):

Case Study: Coupling with 4-bromoanisole yields 3-(4-methoxyphenyl)-2-(methylthio)-5-(trifluoromethyl)pyridine, a precursor for kinase inhibitors .

Oxidation and Functional Group Interconversion

-

Boronate to Boronic Acid: Hydrolysis under acidic conditions (HCl/THF, 25°C) provides the boronic acid for further coupling .

-

Methylthio Oxidation: Treatment with mCPBA converts -SCH₃ to sulfoxide or sulfone, modulating electronic properties .

Recent Advances and Future Directions

Enantioselective Coupling

Recent work exploits chiral palladium catalysts to achieve axial chirality in biaryl products, expanding utility in asymmetric synthesis .

Photoredox Applications

The -CF₃ group’s electron-withdrawing nature enables participation in radical cross-couplings under visible-light irradiation .

Pharmaceutical Relevance

The compound is a key intermediate in developing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume